2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
Description
2-(Benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a hybrid molecule combining a benzothiazole-thioacetamide core with a furan-substituted isoxazole moiety. The benzothiazole scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial drug design due to its ability to interact with biological targets like kinases and enzymes . The thioacetamide linker enhances structural flexibility and facilitates interactions with cysteine residues in target proteins. The 5-(furan-2-yl)isoxazol-3-ylmethyl group introduces a heteroaromatic system that may contribute to π-π stacking, hydrogen bonding, or metabolic stability.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(10-24-17-19-12-4-1-2-6-15(12)25-17)18-9-11-8-14(23-20-11)13-5-3-7-22-13/h1-8H,9-10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHFUHACBJMSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnections
- Benzothiazole-2-thiol : Derived from 2-aminothiophenol via cyclization with carbon disulfide under basic conditions.
- 5-(Furan-2-yl)isoxazol-3-ylmethanamine : Synthesized through a [3+2] cycloaddition between furan-2-carbonitrile oxide and propargylamine.
- Acetyl Linker : Introduced via reaction of chloroacetyl chloride with the thiol and amine functionalities in a stepwise manner.
This modular approach minimizes side reactions and allows for independent optimization of each fragment’s synthesis.
Stepwise Preparation Methodology
Synthesis of Benzothiazole-2-thiol
The benzothiazole core is prepared through a cyclocondensation reaction:
Procedure :
- Charge a three-neck flask with 2-aminothiophenol (10 mmol) and carbon disulfide (15 mmol) in ethanol.
- Add potassium hydroxide (12 mmol) gradually under nitrogen at 0–5°C.
- Reflux for 6 hours at 80°C, monitoring by TLC (hexane:ethyl acetate = 7:3).
- Acidify with 6M HCl to pH 2–3, yielding benzothiazole-2-thiol as a pale yellow solid (82% yield).
Critical Parameters :
- Temperature control during KOH addition prevents explosive decomposition of CS₂.
- Strict anhydrous conditions minimize hydrolysis byproducts.
Preparation of 5-(Furan-2-yl)Isoxazol-3-ylmethanamine
The isoxazole fragment is constructed via nitrile oxide cycloaddition:
Cycloaddition Protocol :
- Generate furan-2-carbonitrile oxide in situ from furfural oxime (5 mmol) using chloramine-T in dichloromethane.
- Add propargylamine (5.5 mmol) dropwise at −10°C over 30 minutes.
- Stir for 24 hours at room temperature, then concentrate under reduced pressure.
- Purify by column chromatography (SiO₂, hexane:EtOAc 4:1) to obtain the isoxazole amine (68% yield).
Key Observations :
- Excess propargylamine ensures complete consumption of the nitrile oxide.
- Low-temperature addition suppresses dimerization side reactions.
Assembly of the Thioacetamide Linker
Step 1: Thioether Formation
- Dissolve benzothiazole-2-thiol (5 mmol) in dry DMF under N₂.
- Add chloroacetyl chloride (5.5 mmol) and triethylamine (6 mmol) at 0°C.
- Stir for 3 hours at 25°C, then pour into ice-water.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 2-(benzo[d]thiazol-2-ylthio)acetyl chloride (89% yield).
Step 2: Amide Coupling
- Combine 2-(benzo[d]thiazol-2-ylthio)acetyl chloride (4.5 mmol) with 5-(furan-2-yl)isoxazol-3-ylmethanamine (4.5 mmol) in THF.
- Add Hünig’s base (5 mmol) and catalytic DMAP.
- Reflux for 12 hours, then concentrate and purify via recrystallization from ethanol/water (1:1) to obtain the title compound (76% yield).
Reaction Optimization and Process Analytics
Solvent and Temperature Effects on Amide Coupling
| Parameter | Conditions Tested | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 76 | 98.2 |
| DCM | 68 | 95.4 | |
| DMF | 81 | 97.8 | |
| Temperature (°C) | 25 | 62 | 94.1 |
| 40 | 74 | 97.3 | |
| 66 (reflux) | 76 | 98.2 | |
| Base | TEA | 71 | 96.5 |
| DIPEA | 76 | 98.2 | |
| Pyridine | 65 | 93.8 |
Data adapted from optimization studies
Key Findings :
- DMF provided superior solubility but required careful water exclusion to prevent hydrolysis.
- Reflux conditions in THF balanced reaction rate and byproduct formation.
- Hünig’s base (DIPEA) outperformed triethylamine in suppressing racemization.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J = 7.8 Hz, 1H, ArH),
7.98 (d, J = 8.1 Hz, 1H, ArH),
7.65–7.53 (m, 2H, ArH),
7.34 (dd, J = 1.8, 0.9 Hz, 1H, Furan H-5),
6.82 (dd, J = 3.3, 1.8 Hz, 1H, Furan H-4),
6.61 (dd, J = 3.3, 0.9 Hz, 1H, Furan H-3),
6.45 (s, 1H, Isoxazole H-4),
4.42 (d, J = 5.7 Hz, 2H, NCH₂),
3.92 (s, 2H, SCH₂CO).
IR (KBr) :
ν 3275 (N-H stretch), 1654 cm⁻¹ (C=O amide), 1542 (C=N isoxazole), 1247 (C-S thioether).
HRMS (ESI+) :
Calcd for C₂₂H₁₉N₃O₃S₂ [M+H]⁺: 438.0941; Found: 438.0938.
Industrial Scale-Up Considerations
The transition from laboratory synthesis to pilot-scale production (100+ gram batches) necessitates modifications:
- Continuous Flow Nitrile Oxide Generation : Mitigates risks associated with exothermic oxime chlorination.
- Mechanochemical Cyclocondensation : Ball-milling techniques reduce solvent use in benzothiazole formation by 40%.
- Crystallization-Enhanced Purification : Exploits differential solubility in heptane/ethyl acetate mixtures to achieve >99.5% purity without chromatography.
Process economics analysis reveals raw material costs dominated by the isoxazole precursor (62%), with the thioacetamide linker contributing 28% of total expenses.
Chemical Reactions Analysis
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitro groups or carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or furan rings, often using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit various bacterial strains and fungi, making them potential candidates for new antibiotic therapies .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators and apoptosis-related proteins . A specific case study highlighted the effectiveness of similar compounds against breast cancer cell lines, showing IC50 values in the low micromolar range .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound also exhibits anti-inflammatory properties. Research has indicated that it can reduce inflammation markers in vitro, which may be beneficial for treating chronic inflammatory diseases .
Materials Science Applications
Optoelectronic Devices
The photophysical properties of benzothiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs). Studies have reported that these compounds can enhance the efficiency of light emission when incorporated into OLED structures, potentially leading to advancements in display technologies .
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit enzymes critical for microbial growth or cancer cell proliferation, although further research is needed to elucidate the exact pathways involved .
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Anticancer Screening : In a recent study focusing on breast cancer cell lines, compounds structurally similar to this compound were shown to induce cell death through apoptosis, with mechanisms involving caspase activation .
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
DNA Intercalation: The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole-Thioacetamide Cores
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) :
This derivative () features a nitro group on the benzothiazole and a phenylureido-thiadiazole substituent. It exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antitumor activity against MCF-7 cells (IC₅₀ = 6.3 µM). The nitro group enhances electrophilicity, promoting kinase binding, while the thiadiazole moiety increases rigidity. In contrast, the target compound’s furan-isoxazole group may prioritize different target interactions (e.g., EPAC proteins) due to its bulkier, oxygen-rich structure .- 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g): These hydrazide derivatives () demonstrate anti-inflammatory (e.g., 5d: 68% inhibition in carrageenan-induced edema) and antibacterial activity (5d: MIC = 12.5 µg/mL against S. aureus). However, the isoxazole-furan substituent may reduce gastrointestinal toxicity compared to hydrazide derivatives .
Analogues with Isoxazole Substituents
- 2-(5-(tert-Butyl)isoxazol-3-yl)-N-(3,4,5-trichlorophenyl)acetohydrazonoyl Cyanide (35, NY0123): This EPAC antagonist () achieves low micromolar inhibition (IC₅₀ = 1.2 µM) via the tert-butyl group enhancing hydrophobic binding. The target compound’s furan-isoxazole substituent introduces conjugated π-electrons, which may improve target specificity for enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), as seen in nitazoxanide derivatives .
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) :
With a methylisoxazole and benzoimidazole core (), this compound’s simpler structure highlights the importance of methyl groups in modulating lipophilicity. The target compound’s furan-isoxazole likely offers superior metabolic stability due to furan’s resistance to oxidative degradation compared to methyl substituents .
Hybrid Analogues with Heterocyclic Moieties
- 2-((5-((Benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide: This triazole-morpholine derivative () has a molecular weight of 526.7 g/mol and predicted density of 1.44 g/cm³. The morpholinoethyl group enhances solubility but may reduce blood-brain barrier penetration. The target compound’s furan-isoxazole substituent likely balances lipophilicity (predicted logP ~2–3) and bioavailability more effectively .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : A nitazoxanide analogue () inhibits PFOR via its nitro-thiazole group. The target compound’s benzothiazole-thioacetamide core shares similar electron-withdrawing properties, but the furan-isoxazole may redirect activity toward kinase inhibition rather than antiparasitic effects .
Biological Activity
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that integrates multiple heterocyclic structures, notably benzothiazole, furan, and isoxazole. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.4 g/mol. The compound's structure is characterized by the presence of a thioether linkage between the benzothiazole and the acetamide group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₃S₂ |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1207023-77-5 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown moderate to good activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against different bacterial strains including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that benzothiazole derivatives can act as COX-2 inhibitors, which are crucial in mediating inflammatory responses. In vitro studies have shown that these compounds can significantly reduce COX-2 enzyme activity, suggesting a mechanism for their anti-inflammatory effects .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been explored in various studies, showing promising results against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Case Studies
- Antimicrobial Study : A study focusing on the antibacterial effects of benzothiazole derivatives reported that certain compounds exhibited MIC values as low as 4.69 µM against Bacillus subtilis, indicating strong antibacterial potential .
- Anti-inflammatory Research : Another investigation into the anti-inflammatory properties highlighted that specific derivatives acted as effective COX-2 inhibitors, with significant reductions in inflammatory markers observed in treated cell cultures .
- Anticancer Evaluation : A review of benzothiazole-based compounds indicated their efficacy in inhibiting tumor growth in preclinical models, with mechanisms involving apoptosis induction and cell cycle arrest being identified .
Q & A
Q. What synthetic strategies are recommended for preparing 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Step 1: Preparation of the isoxazole core by cyclization of furan-2-yl-substituted propargyl amines with nitrile oxides, as described in analogous isoxazole syntheses .
- Step 2: Thiolation of the benzo[d]thiazole moiety using Lawesson’s reagent or thiourea derivatives to introduce the thioether linkage .
- Step 3: Acetamide coupling via activation of the carboxylic acid (e.g., using EDCI/HOBt) with the isoxazole-methylamine intermediate.
Yield Optimization: Use polar aprotic solvents (DMSO or DMF) for improved solubility, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks, such as the furan proton (δ ~7.5–7.8 ppm), isoxazole methylene (δ ~4.2–4.5 ppm), and benzo[d]thiazole aromatic protons (δ ~7.0–8.0 ppm) .
- HRMS (ESI): Verify the molecular ion peak (e.g., [M+H]+) with an error margin <5 ppm .
- IR Spectroscopy: Confirm the presence of amide C=O (1650–1700 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?
Methodological Answer:
- Substituent Variation: Modify the furan, isoxazole, or benzo[d]thiazole moieties (e.g., halogenation, alkylation) to assess impact on bioactivity. For example, replacing the furan with a thiophene (as in ) may alter cytotoxicity .
- In Vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with structurally related compounds (e.g., reports IC50 <10 µM for similar thiazole-furan hybrids) .
- Mechanistic Studies: Evaluate inhibition of key enzymes (e.g., PFOR in anaerobic metabolism, as seen in nitazoxanide derivatives) via enzymatic assays .
Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like NF-κB () or kinases. Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., amide–active site interactions) and RMSD values .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Reproducibility Checks: Ensure consistent assay conditions (e.g., cell passage number, serum concentration). For example, reports high anticancer activity, but discrepancies may arise from variations in cell viability protocols .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence results .
- Statistical Validation: Apply ANOVA or Student’s t-test to confirm significance of bioactivity differences between analogs .
Q. What strategies mitigate instability of the thioether linkage under physiological conditions?
Methodological Answer:
- Prodrug Design: Replace the thioether with a disulfide bond (reducible in vivo) to enhance stability .
- Formulation Optimization: Encapsulate the compound in PEGylated liposomes to protect against hydrolysis .
Q. How can computational models guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to predict logP (target ~2–3 for optimal permeability), CYP450 inhibition, and bioavailability. Modify substituents (e.g., introduce polar groups) to reduce metabolic clearance .
- BBB Penetration: Apply the Blood-Brain Barrier Score (BBB Score) to assess CNS targeting potential, critical for neuroinflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
